N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]cyclohexanecarboxamide
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Overview
Description
N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]cyclohexanecarboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]cyclohexanecarboxamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carbonyl compound.
Introduction of the Difluoromethoxy Group: The difluoromethoxy group can be introduced via nucleophilic substitution reactions using difluoromethylating agents.
Attachment of the Cyclohexanecarboxamide Moiety: The final step involves the coupling of the benzothiazole derivative with cyclohexanecarboxylic acid or its derivatives under amide bond-forming conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]cyclohexanecarboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity.
Materials Science: It can be used in the development of new materials with unique properties.
Industrial Chemistry: The compound may serve as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-3,5-dimethoxybenzamide
- N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Uniqueness
N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]cyclohexanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluoromethoxy group, in particular, can enhance its stability and reactivity compared to similar compounds.
Properties
Molecular Formula |
C15H16F2N2O2S |
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Molecular Weight |
326.4 g/mol |
IUPAC Name |
N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]cyclohexanecarboxamide |
InChI |
InChI=1S/C15H16F2N2O2S/c16-14(17)21-10-6-7-11-12(8-10)22-15(18-11)19-13(20)9-4-2-1-3-5-9/h6-9,14H,1-5H2,(H,18,19,20) |
InChI Key |
OFVOCTSMRMAQSU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC(F)F |
Origin of Product |
United States |
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